1,6-Naphthyridine-2-carboxylic acid
Overview
Description
1,6-Naphthyridine-2-carboxylic acid is a compound with the molecular formula C9H6N2O2 . It is a white solid with a molecular weight of 174.16 . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1,6-Naphthyridine-2-carboxylic acid and its derivatives has been a topic of interest in recent years . For instance, one study reported the successful synthesis of 10-methoxy dibenzo [b,h] [1,6]naphthyridine carboxylic acid from 3-methoxyaniline .
Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridine-2-carboxylic acid consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,6-Naphthyridine-2-carboxylic acid are diverse. For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .
Physical And Chemical Properties Analysis
1,6-Naphthyridine-2-carboxylic acid is a white solid with a molecular weight of 174.16 . It is stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including 1,6-Naphthyridine-2-carboxylic acid, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines. For instance, a class II c-Met kinase inhibitor was developed by inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton .
Anti-HIV Activity
These compounds have also been found to have anti-HIV properties . This makes them a potential candidate for the development of new drugs to combat HIV.
Antimicrobial Activity
1,6-Naphthyridines have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.
Anti-inflammatory Activity
1,6-Naphthyridines have demonstrated anti-inflammatory activity . This suggests that they could be used in the treatment of conditions involving inflammation.
Antioxidant Activity
These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Electronic Applications
1,6-Naphthyridine and some of its derivatives have been reported to have electronic properties . While these investigations have not yet resulted in any practical applications, they open up potential avenues for future research and development in the field of electronics.
Catalytic Properties
These compounds have also been reported to have catalytic properties . This suggests potential applications in various chemical reactions and processes.
Mechanism of Action
Target of Action
It’s known that naphthyridines have a broad spectrum of biological applications . They are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Mode of Action
Naphthyridines are known to exhibit a variety of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Biochemical Pathways
Naphthyridines are known to inhibit 3-phosphoinositide-dependent kinase-1, topoisomerase i, and exhibit dna-intercalating properties .
Pharmacokinetics
The molecular docking and in silico pharmacokinetic predictions provide a detailed understanding for utilizing the dibenzo [b,h] [1,6]naphthyridine scaffold in future drug discovery and development of pdk1 inhibitors .
Result of Action
Naphthyridines are known to exhibit cytotoxicity against cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,6-naphthyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352879 | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197507-59-8 | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research on 1,6-Naphthyridine-2-carboxylic acid derivatives in relation to CDK8?
A: The research paper you provided investigates a specific 1,6-Naphthyridine-2-carboxylic acid derivative, 8-(1-Methyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c]isothiazol-5-yl)-[1,6]naphthyridine-2-carboxylic acid methylamide, in complex with CDK8-CYCC. [] This suggests that this compound class might possess inhibitory activity against CDK8. CDK8 is a cyclin-dependent kinase involved in various cellular processes, including transcriptional regulation and cell cycle control. Dysregulation of CDK8 has been linked to several diseases, including cancer. Therefore, developing potent and selective CDK8 inhibitors holds therapeutic potential. This research provides valuable structural insights into how 1,6-Naphthyridine-2-carboxylic acid derivatives interact with CDK8, paving the way for further development of novel therapeutic agents.
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